molecular formula C27H23N3O2 B3889211 2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one CAS No. 5806-79-1

2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Cat. No.: B3889211
CAS No.: 5806-79-1
M. Wt: 421.5 g/mol
InChI Key: NCTOKBKKTAGIFM-WUKNDPDISA-N
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Description

2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by the presence of an indole moiety, a quinazolinone core, and a methoxyphenyl group. It has garnered significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole moiety can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Synthesis of the Quinazolinone Core: The quinazolinone core can be prepared by the condensation of anthranilic acid with an appropriate aldehyde or ketone, followed by cyclization.

    Coupling of the Indole and Quinazolinone Units: The indole and quinazolinone units are coupled through a Heck reaction, which involves the palladium-catalyzed coupling of an aryl halide with an alkene.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxy group is substituted onto a phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or quinazolinone moieties are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce simpler quinazolinone or indole derivatives.

Scientific Research Applications

2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one
  • 2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-phenylquinazolin-4(3H)-one
  • 2-[(E)-2-(1H-indol-3-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one

Uniqueness

2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4(3H)-one is unique due to the presence of both the dimethylindole and methoxyphenyl groups, which confer distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O2/c1-18-19(20-10-5-7-13-23(20)29(18)2)16-17-26-28-22-12-6-4-11-21(22)27(31)30(26)24-14-8-9-15-25(24)32-3/h4-17H,1-3H3/b17-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTOKBKKTAGIFM-WUKNDPDISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C=CC3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1C)/C=C/C3=NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20417131
Record name ZINC04785183
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5806-79-1
Record name ZINC04785183
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20417131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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